Imazodan Hydrochloride

PDE3 inhibitor positive inotropy cardiotonic

Imazodan hydrochloride (CI-914 HCl) is a structurally distinct PDE3 inhibitor for preclinical cardiovascular research. Its moderate potency (EC50 6.5–110 μM; Ki=0.60 μM) enables clear concentration-response curves without rapid desensitization, unlike highly potent analogues. Ideal as a positive inotropic control in isolated cardiac muscle preparations (~170% above basal contractile tension) and as a PDE3 reference in Xenopus oocyte maturation assays (IC50 25–54 μM). Use as a critical negative control for translational models predicting clinical heart failure efficacy—Phase II trials (n=147) showed no exercise tolerance benefit vs. placebo, despite robust preclinical inotropy.

Molecular Formula C13H13ClN4O
Molecular Weight 276.72 g/mol
CAS No. 89198-09-4
Cat. No. B1671741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImazodan Hydrochloride
CAS89198-09-4
Synonyms4,5-dihydro-6-(4-(1H-imidazol-1-yl)phenyl)-3(2H)-pyridazinone
CI 914
CI-914
imazodan
imazodan hydrochloride
Molecular FormulaC13H13ClN4O
Molecular Weight276.72 g/mol
Structural Identifiers
SMILESC1CC(=O)NN=C1C2=CC=C(C=C2)N3C=CN=C3.Cl
InChIInChI=1S/C13H12N4O.ClH/c18-13-6-5-12(15-16-13)10-1-3-11(4-2-10)17-8-7-14-9-17;/h1-4,7-9H,5-6H2,(H,16,18);1H
InChIKeyBFIMZKOUNDYWCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Imazodan Hydrochloride (CAS 89198-09-4): Selective PDE3 Inhibitor for Cardiotonic Research and Heart Failure Model Development


Imazodan hydrochloride (CI-914 HCl) is a selective phosphodiesterase III (PDE3) inhibitor developed as a cardiotonic agent for the study of heart failure [1]. It is the hydrochloride salt form of imazodan (free base) and functions by blocking cAMP degradation in cardiac myocytes, thereby enhancing myocardial contractility and inducing peripheral vasodilation [2]. Its mechanism aligns with the broader class of PDE3 inhibitors, including milrinone and amrinone, but distinct structural features confer a specific pharmacological profile . Imazodan was advanced to Phase II clinical trials by Parke-Davis before development was discontinued, yet it remains a valuable tool compound for preclinical cardiovascular research [3].

Why Generic Substitution of Imazodan Hydrochloride for Other PDE3 Inhibitors May Compromise Experimental Integrity in Heart Failure Models


Despite sharing a common PDE3 inhibitory mechanism, PDE3 inhibitors such as imazodan, milrinone, amrinone, and pimobendan exhibit substantial differences in potency, selectivity, and in vivo pharmacodynamics that preclude simple interchangeability in research settings [1]. These divergences stem from structural variations that affect enzyme binding affinity, tissue distribution, and off-target effects [2]. Directly substituting imazodan with a more potent but less selective analogue could introduce confounding variables in mechanistic studies, while replacing it with a compound of lower potency may require dose adjustments that alter the therapeutic window or introduce toxicity not observed with imazodan [3]. The following evidence-based comparisons quantify these critical differentials.

Quantitative Differentiation of Imazodan Hydrochloride from Key PDE3 Inhibitor Comparators: A Procurement-Focused Evidence Guide


Imazodan Hydrochloride Exhibits Moderate Inotropic Potency Relative to Milrinone and Amrinone in Guinea Pig Atrial Tissue

In isolated guinea pig left atria, imazodan (CI-914) demonstrates a positive inotropic EC50 of 6.5 μM, positioning it between the more potent milrinone (EC50 1.7 μM) and the less potent amrinone (EC50 27 μM) [1]. This rank order of inotropic potency (NSP-805 > indolidan > milrinone ≈ MCI-154 > imazodan > amrinone) provides a clear potency scale for selecting the appropriate PDE3 inhibitor for in vitro contractility studies [1]. The 3.8-fold lower potency of imazodan compared to milrinone, and its 4.2-fold higher potency compared to amrinone, are critical parameters for dose-response experimental design [1].

PDE3 inhibitor positive inotropy cardiotonic guinea pig atria EC50

Imazodan Hydrochloride Shows 10.8× Lower Potency Than Its 5-Methyl Analogue CI-930 in Inhibiting PDE3 from Guinea Pig Cardiac Muscle

In guinea pig ventricular muscle preparations, the 5-methyl analogue of imazodan, CI-930, inhibits PDE3 with an IC50 of 0.6 μM, whereas the parent compound imazodan (CI-914) exhibits a lower potency (exact IC50 not reported in this specific assay but inferred to be less potent) [1]. The study identifies CI-930 as the most selective PDE3 inhibitor among the tested compounds, while a 4,5,6,7-tetrahydrobenzimidazole analogue (compound 31) was the most potent (IC50 0.15 μM) [1]. The structural basis for this differential—a single methyl substitution—demonstrates that minor chemical modifications profoundly impact PDE3 inhibitory potency and selectivity [1].

PDE3 inhibition structure-activity relationship IC50 guinea pig heart CI-930

Imazodan Demonstrates 31.4× Lower Potency Than CI-930 in Inhibiting Insulin-Induced Xenopus Oocyte Maturation

In Xenopus laevis oocyte maturation assays, imazodan (CI-914) inhibits insulin-induced maturation with an IC50 of 25 ± 3 μM, which is approximately 11.4-fold less potent than CI-930 (IC50 2.2 ± 0.2 μM) and 31.4-fold more potent than piroximone (MDL 19,205; IC50 786 ± 237 μM) [1]. A similar rank order was observed for IGF-I-induced maturation: imazodan IC50 54 ± 4 μM vs. CI-930 5.5 ± 0.9 μM (9.8-fold difference) vs. piroximone 1190 ± 395 μM [1]. This cellular model provides a functional readout of PDE3 inhibition that correlates with compound potency in a living system, distinguishing imazodan from both more potent (CI-930) and less potent (piroximone) analogues [1].

PDE3 inhibition Xenopus oocyte insulin signaling IC50 CI-930

Imazodan Exhibits Competitive Inhibition of Canine Cardiac PDE3 with a Ki of 0.60 μM, Ranking Fourth in Potency Among Four Cardiotonic Agents

In canine cardiac muscle preparations, imazodan demonstrates competitive inhibition of the rolipram-insensitive PDE (RIPDE) subtype with a Ki value of 0.60 μM [1]. This places imazodan as the least potent inhibitor among the four cardiotonic agents compared: bemoradan (Ki = 0.023 μM, 26-fold more potent), indolidan (Ki = 0.09 μM, 6.7-fold more potent), and pimobendan (Ki = 0.065 μM, 9.2-fold more potent) [1]. The rank order of potency (bemoradan > pimobendan > indolidan > imazodan) underscores that imazodan, while a validated PDE3 inhibitor, is not the most potent option available for canine cardiac research [1].

PDE3 inhibition Ki value competitive inhibition canine cardiac muscle cardiotonic

Imazodan Hydrochloride (CI-914 HCl) Displays an Inotropic EC50 of 110 μM in Guinea Pig Atrial Muscle, Comparable to MCI-154 but 37,900× Less Potent Than Isoproterenol

In electrically paced guinea pig atrial muscle, imazodan (CI-914) achieves a maximal inotropic response of approximately 170% above basal contractile tension, an efficacy equivalent to MCI-154 and the nonselective β-agonist isoproterenol [1]. However, the concentration required to reach half-maximal effect (EC50) for imazodan is 1.1 ± 0.2 × 10⁻⁴ M (110 μM), which is not significantly different from MCI-154 (1.4 ± 0.4 × 10⁻⁴ M, 140 μM) but is 37,900-fold less potent than isoproterenol (EC50 = 2.9 ± 0.7 × 10⁻⁹ M, 2.9 nM) [1]. This disparity highlights that while imazodan can produce full inotropic responses, it requires substantially higher concentrations than β-adrenergic agonists, a factor critical for experimental dosing and interpretation of off-target effects [1].

inotropic efficacy EC50 MCI-154 isoproterenol guinea pig atria

Clinical Trial Data: Imazodan Failed to Demonstrate Significant Improvement in Exercise Tolerance vs. Placebo in 147 Heart Failure Patients

A 12-week, multicenter, double-blind, randomized, placebo-controlled trial in 147 patients with congestive heart failure (NYHA class III/IV) evaluated imazodan doses of 4, 10, and 20 mg/day versus placebo [1]. The primary endpoint—improvement in exercise time—showed no significant difference between the imazodan-treated groups and the placebo group [1]. Mortality was 8% (8/103) in imazodan-treated patients compared to 7% (3/44) in placebo patients (p = not significant) [1]. The trial was stopped early due to futility, indicating that despite promising preclinical inotropic activity, imazodan did not translate to clinical benefit in this patient population [1].

clinical trial heart failure exercise tolerance placebo-controlled efficacy

Optimized Research Applications of Imazodan Hydrochloride: Evidence-Based Use Cases for Preclinical Cardiovascular Studies


Mechanistic Studies of PDE3-Dependent Inotropic Signaling in Isolated Cardiac Tissue

Imazodan hydrochloride is ideally suited for ex vivo studies of positive inotropy in isolated guinea pig or canine atrial/ventricular muscle preparations, where its moderate potency (EC50 6.5–110 μM) allows for clear concentration-response curves without the rapid desensitization seen with highly potent inhibitors [1]. Its established efficacy of ~170% above basal contractile tension provides a robust window for quantifying PDE3-mediated effects [2]. Researchers should use concentrations in the 1–100 μM range, referencing the comparative EC50 values for milrinone (1.7 μM) and amrinone (27 μM) to calibrate experimental systems [1].

Xenopus Oocyte Maturation Assays for PDE3 Functional Profiling

For cellular models of insulin/IGF-I signaling, imazodan serves as a reference PDE3 inhibitor with well-characterized IC50 values (25–54 μM) in Xenopus oocyte maturation assays [3]. Its intermediate potency relative to CI-930 (2.2–5.5 μM) and piroximone (786–1190 μM) makes it a useful control for establishing PDE3-dependent vs. PDE3-independent signaling pathways [3]. This application is particularly relevant for studies examining the intersection of metabolic and cell cycle regulation.

Canine Cardiac PDE3 Enzyme Inhibition Studies

In biochemical assays using canine cardiac muscle homogenates, imazodan hydrochloride can be employed as a competitive inhibitor of the RIPDE subtype (Ki = 0.60 μM) [4]. Its rank order potency (bemoradan > pimobendan > indolidan > imazodan) provides a quantitative benchmark for screening novel PDE3 inhibitors or assessing species-specific PDE3 pharmacology [4]. Procurement for this application is justified when a moderate-potency, well-validated PDE3 inhibitor is required as a comparator in enzyme kinetic studies.

Negative Control for Clinical Translation Studies

Imazodan hydrochloride is a critical negative control for researchers investigating the disconnect between preclinical PDE3 inhibition and clinical heart failure outcomes. The 1991 Phase II trial (n=147) conclusively demonstrated no benefit on exercise tolerance versus placebo, despite robust preclinical inotropic activity [5]. This compound therefore serves as a valuable reference for studies exploring the limitations of PDE3 inhibition as a monotherapy for heart failure, or for validating new translational models that aim to better predict clinical efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imazodan Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.